molecular formula C14H18BrN3O2 B6275463 tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate CAS No. 2763740-73-2

tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate

Cat. No.: B6275463
CAS No.: 2763740-73-2
M. Wt: 340.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group and a bromoimidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated imidazopyridine derivative under controlled conditions. The reaction may involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyridine moiety.

    Reduction: Reduction reactions can be performed to modify the bromine substituent.

    Substitution: The bromine atom in the imidazopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of diseases where imidazopyridine derivatives have shown efficacy.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Applied in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The imidazopyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the tert-butyl carbamate group provides unique steric and electronic properties, enhancing the compound’s stability and reactivity.
  • The bromine substituent allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2763740-73-2

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.